molecular formula C15H23N5O5 B2545106 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577766-03-1

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2545106
CAS No.: 577766-03-1
M. Wt: 353.379
InChI Key: JEAZSKRZCJGCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H23N5O5 and its molecular weight is 353.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Crystal Structure and Molecular Geometry

Research on similar compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, reveals insights into their crystal structure and molecular geometry. The purine fused-ring system typically exhibits planarity, with six-membered rings being planar to a high degree of precision. The morpholine ring adopts a chair conformation, and molecules are connected in crystal structures through intermolecular hydrogen bonding, demonstrating the compound's potential for forming stable crystal structures and the significance of hydrogen bonding in its molecular assembly (Karczmarzyk & Pawłowski, 1997).

Synthesis and Cardiovascular Activity

Compounds with structures closely related to the specified chemical have been synthesized and evaluated for cardiovascular activities. For instance, derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been tested for electrocardiographic, antiarrhythmic, and hypotensive activities, indicating potential therapeutic applications in cardiovascular diseases. Some derivatives displayed significant prophylactic antiarrhythmic activity, highlighting the role of specific substituents in enhancing biological activity (Chłoń-Rzepa et al., 2004).

Structure-Cardiovascular Activity Relationships

Further studies on the structure-cardiovascular activity relationships within this group of compounds have synthesized and tested new derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activities. This research underscores the importance of molecular modifications in discovering compounds with improved pharmacological profiles, particularly those with antiarrhythmic effects. It also points to the relevance of specific structural elements, such as the morpholin-4-yl-ethylamino group, in modulating the compound's biological activities (Chłoń-Rzepa et al., 2011).

Interaction Patterns and Pharmaceutical Relevance

The interaction patterns within polymorphs of related compounds, like methylxanthines (caffeine, theobromine, and theophylline), have been explored through experimental and computational studies. Such research contributes to understanding how modifications in methylation affect a compound's ability to form intra- and intermolecular interactions, which is crucial for its pharmaceutical applications and biological activity profile. This knowledge can guide the design of new compounds with desired therapeutic effects and binding characteristics (Latosinska et al., 2014).

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O5/c1-17-13-12(14(23)18(2)15(17)24)20(7-10(22)9-21)11(16-13)8-19-3-5-25-6-4-19/h10,21-22H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAZSKRZCJGCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.